![molecular formula C24H46N2O5 B613694 Boc-D-Ser(tBu)-OH.DCHA CAS No. 248921-67-7](/img/structure/B613694.png)
Boc-D-Ser(tBu)-OH.DCHA
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Overview
Description
Boc-D-Ser(tBu)-OH.DCHA is a synthetic compound that is used for a variety of purposes in scientific research. It is a derivative of serine, an amino acid that is found in proteins, and is used in the synthesis of peptides, peptidomimetics, and other small molecules. Boc-D-Ser(tBu)-OH.DCHA is a valuable tool for scientists in the laboratory, as it is a versatile building block for peptide synthesis and has a wide range of applications in research.
Scientific Research Applications
Chemical Synthesis
Boc-D-Ser(tBu)-OH.DCHA is often used in chemical synthesis due to its unique structure and properties. It’s a building block in the synthesis of various complex molecules, particularly in the pharmaceutical industry .
Protease Research
This compound is used in protease research. Proteases are enzymes that break down proteins and peptides, and understanding their function is crucial in many biological processes, including digestion, immune response, and cell cycle regulation .
Apoptosis Studies
Apoptosis, or programmed cell death, is a vital part of organism development and homeostasis. Boc-D-Ser(tBu)-OH.DCHA is used in studies investigating the role of different molecules in apoptosis .
Chromatin/Epigenetics Research
Boc-D-Ser(tBu)-OH.DCHA is used in chromatin and epigenetics research. Epigenetic modifications, including DNA methylation and histone modification, play a crucial role in gene expression .
Metabolism Studies
This compound is used in metabolism studies. Understanding metabolic pathways is essential for developing treatments for metabolic disorders like diabetes and obesity .
MAPK Signaling Research
Boc-D-Ser(tBu)-OH.DCHA is used in research on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .
Tyrosine Kinase Research
Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They function as part of signaling pathways, controlling aspects of cellular division, growth, and death. Boc-D-Ser(tBu)-OH.DCHA is used in research related to tyrosine kinases .
Mechanism of Action
Target of Action
Boc-D-Ser(tBu)-OH.DCHA, also known as BOC-D-SER(TBU)-OH DCHA, is a derivative of the amino acid serine . As an amino acid derivative, it is likely to interact with protein targets in the body.
Mode of Action
The exact mode of action of Boc-D-Ser(tBu)-OHAs a serine derivative, it may be involved in protein synthesis or other biochemical processes that involve amino acids .
Biochemical Pathways
Amino acids and their derivatives, like Boc-D-Ser(tBu)-OH.DCHA, are known to influence various biochemical pathways. They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .
Result of Action
The molecular and cellular effects of Boc-D-Ser(tBu)-OHAs a serine derivative, it may play a role in protein synthesis and other biochemical processes involving amino acids .
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5.C12H23N/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEUUHIXSUNTGV-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Ser(tBu)-OH.DCHA |
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